molecular formula C16H25BO4 B15063234 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15063234
M. Wt: 292.2 g/mol
InChI Key: CEOQXIDYUUXWOK-UHFFFAOYSA-N
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Description

2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(3-Methoxypropoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. The presence of the dioxaborolane ring provides additional stability, making it less prone to hydrolysis and oxidation .

Properties

Molecular Formula

C16H25BO4

Molecular Weight

292.2 g/mol

IUPAC Name

2-[3-(3-methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)13-8-6-9-14(12-13)19-11-7-10-18-5/h6,8-9,12H,7,10-11H2,1-5H3

InChI Key

CEOQXIDYUUXWOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCOC

Origin of Product

United States

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